molecular formula C14H18N6O3 B2777557 2-(6-Ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide CAS No. 878412-99-8

2-(6-Ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide

Cat. No.: B2777557
CAS No.: 878412-99-8
M. Wt: 318.337
InChI Key: ZNRVDIKIGMWWJH-UHFFFAOYSA-N
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Description

2-(6-Ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is synthesized through a complex process and has been studied extensively for its mechanism of action and physiological effects. In

Scientific Research Applications

Antimicrobial Activities

The compound 2-(6-Ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide and its derivatives have been studied for their potential antimicrobial activities. For instance, derivatives like 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones have shown efficacy against a range of Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of potential antimicrobial applications (Sharma, Sharma, & Rane, 2004).

Catalytic Applications

Studies have explored the use of acetamide derivatives with imidazole rings as catalysts in chemical reactions. For example, manganese(II) complexes of imidazole-based acetamides have been used as catalysts for alkene epoxidation, demonstrating the compound's utility in facilitating chemical transformations (Serafimidou, Stamatis, & Louloudi, 2008).

Coordination Complexes and Antioxidant Activity

Novel coordination complexes constructed from pyrazole-acetamide derivatives, related to the core structure of this compound, have been synthesized and examined for their antioxidant activities. These complexes have shown significant antioxidant properties, which could be of interest in various biological and chemical applications (Chkirate et al., 2019).

Potential in Drug Development

Derivatives of this compound have been investigated in the context of drug development. For example, imidazo[1,2-a]pyridinylethylbenzoxazoles and related compounds, which share structural similarities, have been studied as histamine H2-receptor antagonists and shown promising pharmacological activities (Katsura et al., 1992).

Corrosion Inhibition

Compounds like 1-(2-ethylamino)-2-methylimidazoline, which are structurally related to this compound, have been evaluated for their potential as corrosion inhibitors in various industrial applications. Their efficiency as corrosion inhibitors has been confirmed through both experimental and theoretical studies (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Properties

IUPAC Name

2-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O3/c1-5-18-7(2)8(3)20-10-11(16-13(18)20)17(4)14(23)19(12(10)22)6-9(15)21/h5-6H2,1-4H3,(H2,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRVDIKIGMWWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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